Degradation vs. Occupancy: Proteomic Head-to-Head
In a direct head-to-head comparison using whole-proteome quantification in SuDHL4 Cas9 cells at 1 µM, BI-3802 selectively degraded BCL6 protein, whereas the structurally near-identical inhibitor BI-3812 (differing only in the solvent-exposed dimethyl-piperidine moiety) did not alter the abundance of any cellular protein [1]. This establishes that potency at the BTB binding pocket is insufficient for degradation functionality; the polymerization-inducing moiety is essential.
| Evidence Dimension | BCL6 protein degradation selectivity at the whole-proteome level (1 µM, SuDHL4 cells) |
|---|---|
| Target Compound Data | Selective BCL6 degradation; no other protein significantly altered |
| Comparator Or Baseline | BI-3812 at 1 µM: no alteration in abundance of any protein, including BCL6 |
| Quantified Difference | Qualitative binary difference: degradation vs. no degradation of BCL6; no off-target degradation for either compound |
| Conditions | Whole-proteome quantification (TMT-MS) in SuDHL4 Cas9 cells treated with 1 µM compound |
Why This Matters
For target validation studies requiring protein-level knockdown of BCL6, only BI-3802 — not BI-3812 — provides functional degradation, making compound selection consequential for experimental design.
- [1] Słabicki M, Yoon H, Koeppel J, et al. Small molecule-induced polymerization triggers degradation of BCL6. Nature. 2020;588(7836):164-168. Extended Data Fig. 1c. View Source
